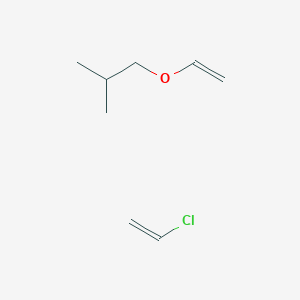

Chloroethene;1-ethenoxy-2-methylpropane

Description

Propriétés

IUPAC Name |

chloroethene;1-ethenoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O.C2H3Cl/c1-4-7-5-6(2)3;1-2-3/h4,6H,1,5H2,2-3H3;2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIZULZUPZWSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC=C.C=CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-85-2 | |

| Details | Compound: Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |

| Record name | Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25154-85-2 | |

| Record name | Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POLY(VINYL CHLORIDE-CO-ISOBUTYL VINYL ETHER) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of chloroethene;1-ethenoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of chloroethene with 1-ethenoxy-2-methylpropane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of chloroethene;1-ethenoxy-2-methylpropane may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group in chloroethene;1-ethenoxy-2-methylpropane undergoes Sₙ1 and Sₙ2 substitution reactions, depending on reaction conditions:

-

Sₙ1 Mechanism :

In polar protic solvents (e.g., water or ethanol), the compound dissociates to form a tertiary carbocation intermediate (2-methylpropane carbocation) via a slow, rate-limiting step. This intermediate reacts with nucleophiles (e.g., water, alcohols, or amines) to yield substitution products like alcohols or ethers .Example:

-

Sₙ2 Mechanism :

In polar aprotic solvents with strong nucleophiles (e.g., hydroxide ions), a bimolecular displacement occurs at the chloro-bearing carbon, leading to inversion of configuration. This pathway is less favored due to steric hindrance from the tertiary carbon .

Elimination Reactions (E1/E2)

Under basic conditions, the compound undergoes elimination to form alkenes. The reaction proceeds via two pathways:

-

E1 Mechanism :

A two-step process involving carbocation formation followed by deprotonation. The major product follows Zaitsev’s rule, favoring the more substituted alkene .Example:

-

E2 Mechanism :

A concerted process requiring a strong base (e.g., ethoxide), leading to synperiplanar geometry for β-hydrogen abstraction .

Oxidation and Reduction

The compound’s ethenyl ether group enables redox transformations:

Polymerization

The chloroethene moiety can participate in radical polymerization under UV light or initiators (e.g., peroxides), forming polyvinyl chloride (PVC)-like chains .

Comparative Reactivity

Key factors influencing reactivity:

Applications De Recherche Scientifique

Chloroethene;1-ethenoxy-2-methylpropane has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in the study of biochemical pathways and interactions with biological macromolecules.

Medicine: The compound may serve as a precursor for the synthesis of pharmaceuticals or as a probe in drug discovery research.

Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.

Mécanisme D'action

The mechanism by which chloroethene;1-ethenoxy-2-methylpropane exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context of its application.

Comparaison Avec Des Composés Similaires

Activité Biologique

Chloroethene;1-ethenoxy-2-methylpropane, also known by its IUPAC name, is a compound that has garnered attention for its biological activity and potential applications in various fields. This article explores its biological mechanisms, pharmacokinetics, and applications based on diverse research findings.

Chloroethene;1-ethenoxy-2-methylpropane is classified as a halogenoalkane due to the presence of a chlorine atom. The compound exhibits unique reactivity patterns due to the electronegative halogen, which influences its interactions with biological macromolecules. Its structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | chloroethene;1-ethenoxy-2-methylpropane |

| Molecular Formula | C6H12ClO |

| InChI Key | NTIZULZUPZWSLH-UHFFFAOYSA-N |

Target of Action:

Chloroethene compounds typically engage in nucleophilic substitution and elimination reactions. These reactions are crucial for understanding how the compound interacts with biological systems.

Mode of Action:

The primary reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Elimination Reactions: These can yield alkenes and other products, influencing cellular processes.

Biochemical Pathways:

Microbial degradation of chloroethenes can occur through anaerobic organohalide respiration, which is essential for bioremediation efforts in contaminated environments.

Pharmacokinetics

Understanding the pharmacokinetics of chloroethene;1-ethenoxy-2-methylpropane is vital for determining effective dosages and treatment regimens. Key factors include:

- Absorption: The compound's lipophilicity may affect its absorption in biological systems.

- Distribution: It is expected to distribute into fatty tissues due to its hydrophobic nature.

- Metabolism: The compound may undergo metabolic transformations that alter its biological activity.

Vascular Activity Studies

Research has indicated that compounds similar to chloroethene;1-ethenoxy-2-methylpropane can exhibit vascular relaxation effects. For instance, studies using rat aorta have shown that certain derivatives can induce endothelium-dependent relaxation, suggesting potential cardiovascular benefits .

Toxicological Assessments

Toxicological evaluations have demonstrated that halogenoalkanes can exhibit cytotoxic effects at high concentrations. Understanding these effects is crucial for assessing safety in pharmaceutical applications.

Applications in Research and Industry

Chloroethene;1-ethenoxy-2-methylpropane serves multiple purposes across various fields:

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound may be utilized as a precursor in drug synthesis or as a probe in biochemical assays.

- Polymer Production: It is employed in creating polymers with specific properties, enhancing material performance in industrial applications .

Comparison with Similar Compounds

| Compound | Properties | Applications |

|---|---|---|

| Chloroethene | Reactive vinyl chloride | Industrial solvents |

| 1-Ethenoxy-2-methylpropane | Unique reactivity due to ether | Polymer synthesis |

Chloroethene;1-ethenoxy-2-methylpropane stands out due to its unique combination of structural features, offering distinct chemical properties compared to its individual components.

Q & A

Q. What role does chloroethene play in atmospheric chemistry models for ozone depletion?

- Methodological Answer : Input experimental photolysis rate constants (J-values) into global 3D models (e.g., GEOS-Chem) to assess Cl• radical contributions to stratospheric ozone loss. Validate with satellite data (e.g., Aura/MLS) for chlorine species vertical profiles .

Notes

- Toxicological Data : Refer to ATSDR profiles for species-specific metabolic pathways .

- Synthetic Optimization : Use CRC Handbook for solvent boiling points and reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.